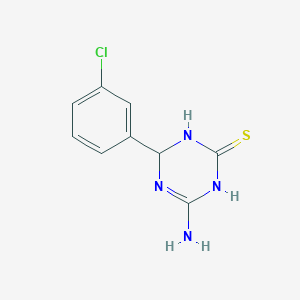

4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Description

4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a 1,3,5-triazine derivative featuring a 3-chlorophenyl substituent at position 6 and a thiol group at position 2.

Properties

IUPAC Name |

4-amino-2-(3-chlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4S/c10-6-3-1-2-5(4-6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXYVYUJBXBLBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2NC(=S)NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of 3-chlorophenyl isocyanate with thiourea under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate-thiourea complex, which upon heating, cyclizes to form the triazine ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize the production process.

Types of Reactions:

Oxidation: The thiol group in the compound can be oxidized to form a disulfide bond.

Reduction: The amino group can undergo reduction to form an amine.

Substitution: The chlorophenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.

Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used.

Major Products Formed:

Disulfides: from oxidation reactions.

Amines: from reduction reactions.

Substituted triazines: from electrophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. The amino group can interact with nucleophiles, leading to the formation of covalent bonds.

Comparison with Similar Compounds

Electronic Effects

Thermal and Energetic Performance

- For example, 1-(3-chlorophenyl)-1H-tetrazole () has a detonation velocity of 4409 m/s and decomposition temperature of 180–200°C, suggesting nitro-triazines may exhibit comparable exothermic behavior .

Biological Activity

4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound belonging to the class of 1,3,5-triazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes an amino group and a thiol moiety, which are critical for its biological interactions.

- Molecular Formula : C9H9ClN4S

- Molecular Weight : 240.71 g/mol

- CAS Number : 1142207-77-9

Anticancer Properties

Research indicates that compounds similar to 4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibit significant anticancer activity. For instance, derivatives of 1,3,5-triazines have shown the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Antiproliferative Activity

A study investigated the antiproliferative effects of various triazine derivatives on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results showed that some derivatives had IC50 values in the low micromolar range (e.g., 0.08–12.07 μM), indicating strong inhibitory effects on tumor cell growth .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.08 | A549 |

| Compound B | 2.28 | MCF-7 |

| Compound C | 1.76 | HCT-116 |

Antimalarial Activity

In addition to anticancer properties, triazine derivatives have been explored for their antimalarial potential. A series of substituted triazines demonstrated modest antimalarial activity against Plasmodium falciparum, suggesting a broader spectrum of biological activity for this class of compounds .

The biological activity of 4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol can be attributed to its interaction with various biochemical pathways:

- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase.

- Apoptosis Induction : The presence of the amino group facilitates interactions with apoptotic pathways, leading to increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2 .

Other Biological Activities

Emerging studies also highlight potential anti-inflammatory properties associated with this class of compounds. For instance, certain derivatives have been shown to mitigate LPS-induced inflammation in microglial cells, which may have implications for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted aldehydes or ketones with thiourea derivatives. For example, a multi-step procedure may involve reacting 3-chlorobenzaldehyde with cyanoguanidine under basic conditions, followed by cyclization. Key intermediates are characterized using 1H/13C NMR , HRMS , and UPLC to confirm structural integrity and purity (92.7–99.4% in analogous studies) .

- Table 1 : Common Synthetic Approaches

| Method | Reagents/Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Condensation-Cyclization | 3-Chlorobenzaldehyde, thiourea, KOH | ~85%, ≥95% purity | |

| Microwave-Assisted | Aldehyde, cyanoguanidine, solvent-free | Improved kinetics |

Q. How is the purity of 4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol assessed, and what thresholds are considered acceptable?

- Methodological Answer : Purity is evaluated via UPLC (ultra-performance liquid chromatography) with UV detection, complemented by 1H/13C NMR for structural confirmation. Acceptable purity thresholds for biological assays typically exceed 95%, though studies report ranges of 92.7–99.4% for related triazine derivatives. Impurities are quantified using area-under-the-curve (AUC) analysis in chromatograms .

Q. What biological activities are reported for this compound, and what assay systems are used for evaluation?

- Methodological Answer : The compound’s bioactivity is often assessed in antimicrobial screens (e.g., MIC assays against Staphylococcus aureus or Escherichia coli). Structural analogs exhibit activity via inhibition of dihydrofolate reductase (DHFR), a key enzyme in bacterial folate synthesis. Assays typically involve broth microdilution methods with positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized for this compound to improve yield and reduce reaction time?

- Methodological Answer : Microwave irradiation under solvent-free conditions enhances reaction kinetics by promoting uniform heating. For example, a three-component reaction (aldehyde, cyanoguanidine, aniline) at 100–120°C for 15–30 minutes achieves yields >90%. Optimization parameters include power settings (300–600 W), stoichiometric ratios (1:1:1), and catalyst selection (e.g., K₂CO₃) .

Q. What strategies resolve contradictions in biological activity data across studies, particularly for triazine derivatives?

- Methodological Answer : Discrepancies may arise from variations in compound purity, assay protocols, or bacterial strain susceptibility. To address this:

- Standardize purity thresholds (≥95%) using UPLC/NMR .

- Validate assays with reference strains (e.g., ATCC controls) and replicate experiments (n ≥ 3).

- Perform structure-activity relationship (SAR) studies to isolate substituent effects (e.g., 3-chlorophenyl vs. 4-chlorophenyl) .

Q. What factorial design approaches are suitable for studying SAR in triazine derivatives?

- Methodological Answer : A 2<sup>k</sup> factorial design efficiently screens variables (e.g., substituent position, electron-withdrawing groups). For example:

- Factors : Chlorine position (meta vs. para), presence of thiol vs. methyl groups.

- Responses : Antimicrobial IC₅₀, solubility (logP).

- Analysis : ANOVA identifies significant variables, with interaction plots revealing synergies/antagonisms .

Q. How do solvent systems and pH influence the stability of this compound during storage?

- Methodological Answer : Stability is pH-dependent; neutral to slightly acidic conditions (pH 5–7) in anhydrous DMSO or DMF prevent thiol oxidation. Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-MS monitoring can identify degradation products (e.g., disulfide dimers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.